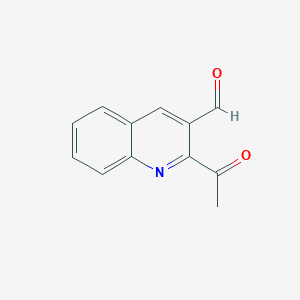

2-Acetylquinoline-3-carbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

872597-01-8 |

|---|---|

Molecular Formula |

C12H9NO2 |

Molecular Weight |

199.20 g/mol |

IUPAC Name |

2-acetylquinoline-3-carbaldehyde |

InChI |

InChI=1S/C12H9NO2/c1-8(15)12-10(7-14)6-9-4-2-3-5-11(9)13-12/h2-7H,1H3 |

InChI Key |

BEDQKXKCEFUQHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=NC2=CC=CC=C2C=C1C=O |

Origin of Product |

United States |

Reactivity Profiles and Advanced Chemical Transformations

Reactions Involving the Aldehyde Functionality at C-3

The aldehyde group at the C-3 position of the quinoline (B57606) ring is a primary site for various chemical reactions, including condensations, nucleophilic additions, and redox processes.

Condensation Reactions with Amines and Hydrazines: Imine and Hydrazone Formation

The formyl group of 2-acetylquinoline-3-carbaldehyde readily undergoes condensation reactions with primary amines and hydrazines to form the corresponding imines (Schiff bases) and hydrazones. nih.govredalyc.orgnih.gov These reactions are typically catalyzed by a few drops of a suitable acid, such as glacial acetic acid, and are often carried out in a solvent like ethanol (B145695). redalyc.org

The formation of imines involves the reaction of the aldehyde with a primary amine, resulting in a C=N double bond. redalyc.org For instance, condensation of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding N-phenylmethanimine derivatives. nih.gov Similarly, the reaction with hydrazines or substituted hydrazines leads to the formation of hydrazones. umich.edumdpi.com The direct reaction of 2-chloroquinoline-3-carbaldehydes with hydrazine (B178648) can sometimes be challenging due to the steric hindrance of the resulting hydrazone, which may prevent further reactions. umich.edu To circumvent this, the aldehyde group can be protected, for example, with ethylene (B1197577) glycol to form a dioxolane derivative, before reacting with the hydrazine. researchgate.net Subsequent deprotection of the aldehyde group yields the desired hydrazone derivative. researchgate.net

These condensation reactions are fundamental in the synthesis of various heterocyclic compounds. For example, the resulting hydrazones can be further cyclized to form pyrazolo[3,4-b]quinolines. umich.edu

Table 1: Examples of Condensation Reactions

| Reactant 1 | Reactant 2 | Product Type | Reference |

| This compound | Primary Amine | Imine (Schiff Base) | redalyc.org |

| This compound | Hydrazine | Hydrazone | mdpi.comnih.gov |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | N-phenylmethanimine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine (B124118) | Schiff Base | nih.gov |

Nucleophilic Additions and Substitutions at the Formyl Group

The electrophilic carbon of the formyl group is susceptible to attack by various nucleophiles. pressbooks.pubmasterorganicchemistry.comsavemyexams.comyoutube.com This nucleophilic addition is a key step in many reactions of aldehydes. pressbooks.pubmasterorganicchemistry.com The reaction typically proceeds via a tetrahedral intermediate, which can then be protonated to form an alcohol or undergo elimination to form a double bond. pressbooks.pub

For instance, the reaction of 2-chloroquinoline-3-carbaldehyde with ethyl lithiodiazoacetate in THF results in the formation of an ethyl 3-(2-chloroquinolin-3-yl)-2-diazo-3-hydroxypropanoate. umich.edu Furthermore, nucleophilic substitution reactions can occur, where a nucleophile replaces a group attached to the formyl carbon. masterorganicchemistry.com For example, treatment of 2-chloroquinoline-3-carbaldehyde with azidotrimethylsilane (B126382) can lead to the formation of tetrazolo[1,5-a]quinoline (B14009986) derivatives through a sequence of nucleophilic substitution and cyclization steps. nih.gov

Oxidation and Reduction Processes of the Aldehyde Moiety

The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. Oxidation can be achieved using various oxidizing agents. For instance, treatment of 2-chloroquinoline-3-carbaldehyde with silver nitrite (B80452) in the presence of sodium hydroxide (B78521) yields the corresponding carboxylic acid. nih.gov Another method involves the use of iodine in methanol (B129727) with potassium carbonate, which oxidizes the aldehyde to an acid that subsequently esterifies. nih.gov The carbaldehyde group can also be oxidized using permanganate. grafiati.com

Conversely, the reduction of the aldehyde group to a primary alcohol can be accomplished using reducing agents like sodium borohydride (B1222165) (NaBH₄) in methanol. nih.gov The resulting alcohol can then undergo further reactions, such as conversion to the corresponding bromide with phosphorus tribromide. researchgate.net

Reactions Involving the Acetyl Functionality at C-2

The acetyl group at the C-2 position offers another reactive site for various chemical transformations, including condensation reactions and derivatization at the alpha-position.

Ketone Condensations (e.g., Claisen-Schmidt Condensation)

The acetyl group can participate in base-catalyzed condensation reactions with aromatic aldehydes that lack α-hydrogens, a reaction known as the Claisen-Schmidt condensation. wikipedia.orgucla.edunih.govtaylorandfrancis.comresearchgate.net This reaction is a type of crossed aldol (B89426) condensation and leads to the formation of α,β-unsaturated ketones, also known as chalcones. ucla.edutaylorandfrancis.comchemistry.coachyoutube.com

In this reaction, a base abstracts an α-hydrogen from the acetyl group to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. chemistry.coach Subsequent dehydration of the resulting β-hydroxy ketone yields the α,β-unsaturated ketone. ucla.educhemistry.coach For example, 2-thiomorpholino-quinoline-3-carbaldehyde can react with various acetophenones in the presence of anhydrous potassium carbonate to produce the corresponding unsaturated ketones. nih.gov

Table 2: Claisen-Schmidt Condensation

| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |

| Ketone with α-hydrogen | Aromatic aldehyde without α-hydrogen | Base (e.g., NaOH) | α,β-Unsaturated ketone (Chalcone) | wikipedia.orgucla.edu |

| 2-Thiomorpholino-quinoline-3-carbaldehyde | Acetophenones | Anhydrous K₂CO₃ | Unsaturated ketones | nih.gov |

Derivatization of the Methyl Group Adjacent to the Carbonyl (alpha-position)

The α-protons of the acetyl group are acidic and can be removed by a strong base to form an enolate. oregonstate.eduyoutube.com This enolate is a potent nucleophile and can react with various electrophiles, allowing for the formation of new carbon-carbon bonds at the α-position. pressbooks.pub This reactivity is fundamental to many important synthetic transformations. oregonstate.eduvanderbilt.edu

For example, the enolate can be alkylated by reacting with alkyl halides. This reaction is most effective with primary or methyl halides, as more hindered halides may lead to elimination reactions. This allows for the introduction of various alkyl groups at the α-position of the acetyl moiety, providing a route to a wide range of derivatives.

Reactions and Transformations of the Quinoline Nucleus

The quinoline core of this compound and its derivatives is susceptible to a range of chemical transformations, including nucleophilic and electrophilic substitutions, as well as intramolecular cyclizations.

The C-2 position of the quinoline ring is activated towards nucleophilic attack, particularly when a good leaving group, such as a halogen, is present. While this compound itself does not possess a leaving group at C-2, its precursors, notably 2-chloroquinoline-3-carbaldehydes, are pivotal starting materials for introducing a wide array of functionalities at this position. nih.govresearchgate.net

The reaction of 2-chloroquinoline-3-carbaldehyde with various nucleophiles demonstrates the facility of this substitution. For instance, treatment with 1,2,4-triazole (B32235) in the presence of potassium carbonate affords 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. mdpi.com Similarly, reaction with benzotriazole (B28993) proceeds smoothly, often without the need for a base, to yield 2-(1H-benzotriazol-1-yl)quinoline-3-carbaldehyde. mdpi.com This reactivity is attributed to the acidic nature of benzotriazole, which can protonate the quinoline nitrogen, forming an ion pair that facilitates the nucleophilic attack at the C-2 position. mdpi.com

Other nucleophiles, such as secondary amines like thiomorpholine, have been successfully employed to displace the C-2 chlorine in the presence of a base like potassium carbonate, leading to products such as 2-thiomorpholino-quinoline-3-carbaldehyde. nih.gov These substitution reactions are fundamental in creating diverse quinoline derivatives that serve as intermediates for more complex structures. researchgate.netmdpi.com

Table 1: Examples of Nucleophilic Aromatic Substitution at C-2 of 2-Chloroquinoline-3-carbaldehyde

| Nucleophile | Reagents/Conditions | Product | Reference |

| 1,2,4-Triazole | K₂CO₃, DMF, 40°C | 2-(1H-1,2,4-Triazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

| Benzotriazole | Ethanol, 60°C to reflux | 2-(1H-Benzotriazol-1-yl)quinoline-3-carbaldehyde | mdpi.com |

| Thiomorpholine | K₂CO₃, Ethanol, heat | 2-Thiomorpholino-quinoline-3-carbaldehyde | nih.gov |

Electrophilic aromatic substitution (EAS) on the quinoline ring system is influenced by the directing effects of the existing substituents and the inherent reactivity of the heterocyclic system. The quinoline ring itself is generally deactivated towards electrophilic attack compared to benzene (B151609), due to the electron-withdrawing nature of the nitrogen atom. The acetyl and carbaldehyde groups at positions 2 and 3 further deactivate the heterocyclic part of the quinoline.

Consequently, electrophilic attack is directed towards the benzo ring. In EAS reactions, the incoming electrophile will substitute a hydrogen atom on the aromatic ring. youtube.commasterorganicchemistry.com The specific position of substitution on the benzo portion of the quinoline nucleus is dictated by the directing effects of the fused heterocyclic ring. Typically, positions 5 and 8 are the most favored sites for electrophilic attack in quinolines, with the exact outcome depending on reaction conditions and the specific electrophile used. While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided context, the general principles of EAS on quinoline systems would apply. masterorganicchemistry.comkhanacademy.orgyoutube.com

The adjacent acetyl and formyl groups in this compound and its derivatives provide a platform for various intramolecular cyclization reactions. These reactions often lead to the formation of new fused ring systems.

A notable example involves the intramolecular redox cyclization mechanism. While not directly involving this compound, related structures like 2-nitrobenzyl alcohol can undergo intramolecular redox reactions to form intermediates that subsequently cyclize. nih.gov In a similar vein, precursors to our title compound, such as 3-acetyl-4-hydroxyquinolin-2(1H)-one, can be transformed into derivatives that undergo intramolecular cyclization. For instance, Vilsmeier–Haack formylation of a 3-acetyl-4-hydroxyquinolin-2(1H)-one derivative leads to a pyrano[3,2-c]quinoline-3-carboxaldehyde, which can then undergo further ring-closing reactions. researchgate.net

Another pathway involves the cyclization of intermediates derived from 2-chloroquinoline-3-carbaldehyde. semanticscholar.org For example, after substitution at C-2, the resulting derivative can undergo cyclization involving the aldehyde group. Heating N-((2-chloroquinolin-3-yl)methylene)formamide, formed from 2-chloroquinoline-3-carbaldehyde and formamide, results in an intramolecular cyclization via elimination of HCl to yield 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. nih.gov

Annulation and Heterocycle Fused Ring System Formation

The bifunctional nature of this compound makes it an excellent substrate for annulation reactions, leading to the construction of various heterocyclic systems fused to the quinoline core.

Pyranoquinoline scaffolds are readily synthesized from quinoline precursors bearing reactive functional groups. One common strategy involves the reaction of 4-hydroxyquinolin-2-one derivatives with other reagents. For example, 3-acetyl-4-hydroxy-N-methylquinolin-2-one can react with benzaldehydes to form α,β-unsaturated ketones, which are precursors for other fused systems. researchgate.net

More directly, multicomponent reactions are a powerful tool for constructing pyrano[3,2-c]quinoline systems. A one-pot condensation between a 2,4-dihydroxyquinoline, an aromatic aldehyde, and malononitrile (B47326) is a common method. nih.gov The mechanism typically proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the pyrano[3,2-c]quinoline product. nih.gov Similarly, acid-catalyzed tandem reactions of 4-hydroxyquinolin-2-ones with propargylic alcohols can also yield pyrano[3,2-c]quinolones. nih.gov

The reactivity of the aldehyde group in precursors like 2-chloroquinoline-3-carbaldehyde can also be exploited. For instance, reaction with acetophenones can form chalcone-like intermediates, which then undergo cyclocondensation with reagents like ethyl cyanoacetate (B8463686) to yield quinolinyl-pyranones. nih.gov These methods highlight the versatility of quinoline-3-carbaldehydes in building complex fused pyran systems. researchgate.netrsc.org

The reaction of quinoline derivatives containing a 1,2-dicarbonyl or related functionality with hydrazine and its derivatives is a classic and efficient method for the synthesis of pyrazoloquinolines. nih.gov Specifically, this compound and its precursors are ideal substrates for forming pyrazolo[4,3-c]quinolines.

The synthesis can be achieved by forming the pyrazole (B372694) ring onto a pre-existing quinoline scaffold. researchgate.net For example, reacting 4-chloroquinoline-3-carbaldehydes with hydrazine is a key strategy. researchgate.net A variation involves converting the aldehyde to an acetal (B89532) first. The acetal of 2-chloroquinoline-3-carbaldehyde reacts with hydrazine hydrate (B1144303) to form a quinolin-2-ylhydrazine intermediate, which, upon acidic workup, cyclizes to the 1H-pyrazolo[3,4-b]quinoline. umich.edu

Another approach involves the intramolecular cyclization of a Schiff base. Condensation of a substituted 2-chloroquinoline-3-carbaldehyde with phenylhydrazine yields a hydrazone intermediate. Heating this intermediate in nitrobenzene (B124822) can induce cyclization to afford a 1-phenyl-1H-pyrazolo[3,4-b]quinoline. nih.gov These reactions demonstrate a robust route to the pyrazoloquinoline core structure, which is of significant interest in medicinal chemistry. nih.govnih.gov

Thieno- and Selenophenoquinoline System Construction

The construction of fused heterocyclic systems containing sulfur and selenium is of significant interest due to the unique biological and material properties of these compounds. While direct routes from this compound are not extensively documented, the closely related precursor, 2-chloroquinoline-3-carbaldehyde, provides a clear pathway for synthesizing thieno[2,3-b]quinolines.

The typical synthesis involves reacting 2-chloroquinoline-3-carbaldehyde with a sulfur source like sodium sulfide (B99878) (Na₂S). This process leads to the formation of 2-acyl-thieno[2,3-b]quinolines. The plausible mechanism involves the displacement of the chlorine atom by the sulfide ion, followed by an intramolecular cyclization involving the aldehyde group. This foundational reaction highlights a potential route where this compound could be employed to generate analogous thienoquinoline systems, with the acetyl group offering a further point for chemical modification.

The synthesis of selenophenoquinolines follows similar principles, substituting the sulfur nucleophile with a selenium equivalent. These reactions provide access to a class of heterocycles with potential applications in materials science and medicinal chemistry.

Synthesis of Other Fused Heterocycles (e.g., Pyrimidine, Thiazine, Pyridine (B92270), Pyran, Cyclohexanone (B45756) derivatives)

The dual reactivity of the acetyl and aldehyde groups in this compound makes it an ideal starting material for constructing a variety of fused heterocyclic rings through condensation and cyclization reactions.

Pyrimidine Derivatives: Fused pyrimido[4,5-b]quinoline systems, known for their biological activities, can be synthesized from quinoline-3-carbaldehyde precursors. A common method involves the condensation of a 2-substituted-quinoline-3-carbaldehyde with urea (B33335) or thiourea (B124793). For instance, reacting 2-chloroquinoline-3-carbaldehyde with urea in the presence of a catalyst like p-toluenesulfonic acid (PTSA) under microwave irradiation yields 2-oxopyrimido[4,5-b]quinolines. Using thiourea under similar conditions produces the corresponding 2-thioxo derivatives. These reactions demonstrate a robust pathway that can be adapted for this compound.

Thiazine and Pyridine Derivatives: The synthesis of thiazolo- and pyrido-pyrimido[4,5-b]quinolinones has been achieved by reacting 7-substituted 2-chloro-3-chlorocarbonylquinolines with heterocyclic amines such as 2-aminothiazole (B372263) or 2-aminopyridine. This multi-step synthesis underscores the utility of functionalized quinolines in building complex, tetracyclic systems.

Pyran Derivatives: Pyranoquinoline scaffolds can be accessed through domino reactions. For example, AgOTf has been used to catalyze the hydroarylation/cycloisomerization of 2-alkynylquinoline-3-carbaldehydes with various heteroarenes, yielding pyranoquinolines in moderate to good yields. Another route involves the reaction of 2-mercaptoquinoline-3-carbaldehyde (B6611392) with reagents like malononitrile and thiophenol to create thiopyrano[2,3-b]quinoline derivatives.

Cyclohexanone Derivatives: The construction of a cyclohexanone ring fused to a quinoline system can be envisioned through tandem reactions. Generally, cyclohexanone synthesis can be achieved via photocatalyzed annulation processes or Michael-Claisen type condensations. Starting from this compound, a potential route involves a base-catalyzed reaction with a suitable ketone, where a Michael addition could be followed by an intramolecular aldol condensation to form the fused six-membered ring.

Catalytic Reactions and Mechanistic Investigations

Catalysis is pivotal in controlling the reaction pathways of this compound, influencing both the efficiency and the selectivity of the formation of complex heterocyclic structures.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis provides powerful tools for C-C and C-heteroatom bond formation. While reactions starting directly from this compound are specialized, extensive research on the analogous 2-chloroquinoline-3-carbaldehyde highlights the potential.

The Sonogashira cross-coupling reaction is a prime example. It is used to couple terminal alkynes with aryl halides. The reaction of 2-chloroquinoline-3-carbaldehydes with various alkynes in the presence of a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst (CuI) effectively yields 2-alkynyl-3-formyl-quinolines. This methodology is fundamental for introducing diverse substituents at the 2-position of the quinoline ring, which can then be further elaborated. Other cross-coupling reactions like Suzuki-Miyaura and Negishi have also been applied to quinoline and quinazolinone systems, demonstrating the broad utility of these methods in functionalizing the quinoline core.

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

| Sonogashira Coupling | [PdCl₂(PPh₃)₂] / CuI | 2-chloroquinoline-3-carbaldehyde, Terminal Alkyne | 2-alkynyl-3-formyl-quinoline | |

| Suzuki-Miyaura | Pd(OAc)₂ / P(t-Bu)₃ | 6-iodoquinazolin-4(3H)-one, Furfurylboronic acid | 5-(4-oxo-3,4-dihydroquinazolin-6-yl)furan-2-carbaldehyde | |

| Negishi Coupling | Pd(PPh₃)₄ | 2-chloro-6,7-dimethoxyquinazoline, CH₃ZnCl | 2-methyl-4-substituted-6,7-dimethoxyquinazoline |

Domino and Cascade Reaction Sequences

Domino and cascade reactions offer an elegant and efficient approach to synthesizing complex molecules in a single pot by forming multiple bonds sequentially. The dual functionality of this compound makes it an excellent substrate for such transformations.

An example is the construction of pyranoquinolines from 2-alkynylquinoline-3-carbaldehydes, which proceeds via a domino hydroarylation/cycloisomerization sequence catalyzed by AgOTf. Similarly, chiral secondary amines can catalyze a Michael/aldol cascade reaction between 2-(tosylamino)aryl ketones and 2-alkynals to produce axially chiral 4-arylquinoline-3-carbaldehydes. These sophisticated, one-pot procedures are highly atom-economical and reduce waste by minimizing intermediate purification steps.

Influence of Catalysts on Reaction Yield and Selectivity

The choice of catalyst and reaction conditions has a profound impact on the outcome of chemical transformations, dictating both the yield and the selectivity of the desired product.

In the synthesis of thiopyrano[2,3-b]quinoline derivatives from 2-mercaptoquinoline-3-carbaldehyde, a study compared various catalysts. The three-component reaction of 2-mercaptoquinoline-3-carbaldehyde, malononitrile, and thiophenol was tested with catalysts such as L-proline, K₂CO₃, Cs₂CO₃, piperidine, NaOH, and triethylamine (B128534) (TEA) in different solvents. The results showed that using L-proline as the catalyst in ethanol at 80 °C provided the highest yield of 94%. This demonstrates the critical role of the catalyst in facilitating the Knoevenagel condensation and subsequent Michael addition steps of the reaction sequence.

Similarly, the synthesis of pyrimido[4,5-b]quinolines from 2-chloro-3-formylquinolines and urea/thiourea can be performed under microwave irradiation using p-toluenesulfonic acid (PTSA) as a catalyst to achieve good to excellent yields. In other systems, the concentration of catalytic species has also been shown to significantly affect reaction selectivity and product yield.

| Reaction | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| Synthesis of 4H-thio-pyrano[2,3-b]quinolines | L-proline | Ethanol | 80 | 94 | |

| Synthesis of 4H-thio-pyrano[2,3-b]quinolines | Piperidine | Ethanol | 80 | 85 | |

| Synthesis of 4H-thio-pyrano[2,3-b]quinolines | K₂CO₃ | DMF | 100 | 75 | |

| Synthesis of 2-oxopyrimido[4,5-b]quinolines | p-Toluenesulfonic acid (PTSA) | - (Solvent-free) | Microwave | Good-Excellent |

Derivatives and Analogs: Structural Diversity and Advanced Synthetic Applications

Synthesis and Characterization of Novel Schiff Base Ligands

The aldehyde functionality of 2-acetylquinoline-3-carbaldehyde and its analogs is a prime site for the synthesis of Schiff bases, a class of compounds renowned for their coordination chemistry and biological activities. mdpi.com The typical synthesis involves the condensation of the quinoline-3-carbaldehyde moiety with various primary amines, such as substituted anilines or hydrazides. nih.govekb.eg

For instance, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde (B1582571) with substituted anilines in acetone (B3395972) yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov Similarly, condensation with phenylhydrazine (B124118), sometimes facilitated by natural surfactants, produces the respective hydrazone Schiff bases. nih.gov The reactivity is not limited to simple amines; carbohydrazides are also common reaction partners. Quinoline-3-carbohydrazide, a related precursor, reacts with various benzaldehydes in refluxing ethanol (B145695) with a catalytic amount of acetic acid to form Schiff base ligands. mdpi.com These reactions underscore the straightforward and efficient nature of Schiff base formation from the quinoline-3-carbaldehyde scaffold.

The resulting Schiff bases are characterized using various spectroscopic techniques, including FTIR, NMR, and mass spectrometry, to confirm the formation of the azomethine (C=N) group, a hallmark of these compounds. ekb.egresearchgate.net

Table 1: Examples of Schiff Base Synthesis from Quinoline-3-carbaldehyde Analogs

| Quinoline (B57606) Precursor | Amine/Hydrazide Partner | Product Type | Reference |

| 2-Chloro-8-methylquinoline-3-carbaldehyde | Substituted Anilines | N-Aryl Imine | nih.gov |

| 2-Chloroquinoline-3-carbaldehyde (B1585622) | Phenylhydrazine | Phenylhydrazone | nih.gov |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Hydrazone Schiff Base | mdpi.com |

| 2-Oxo-quinoline-3-carbaldehyde | Thiosemicarbazides | Thiosemicarbazone | researchgate.net |

Development of Chalcone (B49325) and Enone Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, and their related enone structures are pivotal intermediates in the synthesis of flavonoids and other biologically active molecules. nih.govchemrevlett.com Their synthesis is classically achieved through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an aryl ketone with an aromatic aldehyde. chemrevlett.comjetir.org

The this compound scaffold contains both a ketone (acetyl group) and an aldehyde group, making it a versatile participant in such condensations. The aldehyde group can react with various acetophenones to form quinoline-based chalcones. For example, 2-thiomorpholino-quinoline-3-carbaldehyde has been shown to react with different acetophenones in ethanol with potassium carbonate, often under microwave irradiation, to produce the corresponding unsaturated ketones. nih.gov

Conversely, the acetyl group can react with various aromatic aldehydes. The general procedure involves treating the ketone and aldehyde with a base like sodium hydroxide (B78521) in an alcohol solvent. nih.govjetir.org This versatility allows for the generation of a large library of chalcone and enone derivatives with diverse substitution patterns on both aromatic rings, which is crucial for tuning their chemical and biological properties.

Table 2: Claisen-Schmidt Condensation for Chalcone Synthesis

| Ketone | Aldehyde | Catalyst/Conditions | Product | Reference |

| Acetophenone Derivatives | 2-Thiomorpholino-quinoline-3-carbaldehyde | K₂CO₃, Ethanol, MW | Quinoline-based Unsaturated Ketones | nih.gov |

| 2-Acetyl Naphthalene | Benzaldehyde Derivatives | KOH, Methanol (B129727) | Naphthalene-based Chalcones | nih.gov |

| Acetophenone | Tetrazolo{1,5-a}quinoline-4-carbaldehyde | NaOH, Microwave | Tetrazolyl-quinoline Chalcone | zenodo.org |

Quinoline-Derived Heterocyclic Building Blocks

The dual reactivity of the acetyl and carbaldehyde groups in this compound, often in conjunction with a reactive substituent at the 2-position (like chloro or mercapto), makes it an exceptional starting material for constructing fused heterocyclic systems.

Nitrogen-Containing Fused Systems (e.g., Pyrrolo[3,4-b]quinolin-3(2H)-ones, Triazoloquinolines)

Pyrrolo[3,4-b]quinolin-3(2H)-ones: These fused systems can be synthesized from 2-chloroquinoline-3-carbaldehyde through multi-component reactions. A one-pot, three-component reaction involving 2-chloroquinoline-3-carbaldehyde, α-aminomaleimides, and a cyanide source like malononitrile (B47326) or ethyl 2-cyanoacetate in ethanol at room temperature efficiently yields highly substituted pyrrolo[3,4-b]pyridine derivatives. bohrium.com Another strategy involves a post-Ugi modification to construct 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives in one or two steps. nih.gov

Triazoloquinolines: The synthesis of quinoline-fused triazoles often begins with the conversion of the 2-chloroquinoline-3-carbaldehyde precursor. rsc.org Reaction of 2-chloroquinoline-3-carbaldehyde with sodium azide (B81097) can lead to a tetrazolo[1,5-a]quinoline (B14009986) structure. zenodo.org Alternatively, reaction with 1,2,4-triazole (B32235) in the presence of a base affords 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde. mdpi.com This intermediate can then be reacted with hydrazides to form more complex hydrazone derivatives. mdpi.com Furthermore, treatment of 2-chloroquinoline-3-carbonitrile (B1354263) (derived from the aldehyde) with hydrazine (B178648) hydrate (B1144303) is a direct route to 1H-pyrazolo[3,4-b]quinolin-3-amine. nih.gov A comprehensive body of work exists on the synthesis of 1H-pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines and various hydrazine derivatives. nih.gov

Oxygen-Containing Fused Systems (e.g., Furoquinolines, Pyranoquinolones)

Furoquinolines: The synthesis of furo[2,3-b]quinolines has been achieved from 2-chloro-3-formylquinolines. rsc.org One method involves a Cannizzaro-type reaction on 2-chloro-3-formylquinolines to produce 2-methoxy-3-formylquinolines, which are then condensed with acetone and subsequently undergo bromocyclization to yield 2-acetylfuro[2,3-b]quinolines. researchgate.net

Pyranoquinolones: Pyrano[2,3-b]quinoline derivatives can be assembled via a one-pot, three-component reaction of 2-chloroquinoline-3-carbaldehyde, a Wittig reagent, and various active methylene (B1212753) compounds like dimedone or 4-hydroxycoumarin. bohrium.com This process involves sequential Michael addition and intramolecular cyclization. bohrium.com The synthesis of related pyrano-quinolines is a known application of the versatile 2-chloroquinoline-3-carbaldehydes. rsc.org

Sulfur-Containing Fused Systems (e.g., Thiopyrano[2,3-b]quinolines)

The synthesis of thiopyrano[2,3-b]quinolines is well-documented, often proceeding through elegant cascade or tandem reactions. A common precursor is 2-mercaptoquinoline-3-carbaldehyde (B6611392), which can be prepared from its 2-chloro analog. mdpi.com This mercapto derivative undergoes reaction with activated alkynes like 3-phenyl-2-propynal in the presence of a base such as triethylamine (B128534). nih.gov The reaction proceeds via a tandem sequence involving a thio-Michael addition followed by a Morita–Baylis–Hillman reaction to furnish 4-hydroxy-2-phenyl-4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde. nih.gov Another efficient method involves the cascade reaction between 2-mercapto-quinoline-3-carbaldehydes and C-H acidic compounds like dimedone or malononitrile, catalyzed by a recyclable magnetic arginine/alginate biocomposite under green conditions. mdpi.com

Spiro and Polycyclic Quinoline Architectures

The construction of more complex polycyclic and spirocyclic frameworks containing a quinoline core represents a significant synthetic challenge. While direct synthesis from this compound is not widely reported, methods for creating related structures highlight potential pathways. For example, an efficient protocol for assembling a polycyclic spiroindoline scaffold has been developed, which involves an intramolecular oxidative coupling of dianions derived from indole-embodied β-ketoamides. nih.gov This suggests that appropriately designed derivatives of quinoline could undergo similar intramolecular cyclizations to form spiro architectures.

Furthermore, the synthesis of novel N-doped polycyclic heteroaromatic compounds, such as pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinoline, has been accomplished. mdpi.com These syntheses often involve site-selective cross-coupling reactions followed by acid-mediated cycloisomerization or Pd-catalyzed C-H arylation as the final ring-closing steps, demonstrating advanced strategies to build complex polycyclic quinoline systems. mdpi.com

Advanced Spectroscopic and Structural Elucidation Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise structure of 2-Acetylquinoline-3-carbaldehyde. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete assignment of all proton and carbon signals can be achieved, confirming the substitution pattern and connectivity of the acetyl and carbaldehyde functional groups on the quinoline (B57606) scaffold.

¹H and ¹³C NMR Chemical Shift Analysis and Assignment

The ¹H NMR spectrum of a quinoline derivative provides distinct signals for the aromatic protons of the heterocyclic and benzene (B151609) rings, as well as for the protons of the substituent groups. uncw.edu In the case of this compound, the aldehyde proton (CHO) is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 10.0–10.5 ppm, due to the strong deshielding effect of the carbonyl group. chemijournal.comresearchgate.net The acetyl group's methyl protons (CH₃) would appear as a sharp singlet in the aliphatic region. The protons on the quinoline ring (H-4 to H-8) will appear in the aromatic region, with their specific chemical shifts and coupling patterns being influenced by the electronic effects of the acetyl and carbaldehyde substituents.

The ¹³C NMR spectrum provides complementary information, most notably the characteristic downfield signals of the two carbonyl carbons. The aldehyde carbonyl carbon (CHO) is expected to appear around δ 189–194 ppm, while the acetyl carbonyl carbon (C=O) would also be in a similar, though distinct, downfield region. chemijournal.comrsc.org The carbons of the quinoline ring resonate in the aromatic region (approximately δ 117–153 ppm), with their exact shifts determined by the substitution pattern. rsc.orgnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound based on Analogous Compounds. Data is inferred from structurally similar compounds like 2-chloroquinoline-3-carbaldehyde (B1585622) and other quinoline derivatives.

| Atom/Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Reference |

| Aldehyde (CHO) | 10.0 - 10.5 (s) | 189.0 - 194.0 | chemijournal.comrsc.org |

| Acetyl (CH₃) | ~2.5 (s) | ~25.0 | chemijournal.com |

| Acetyl (C=O) | - | ~200.0 | beilstein-journals.org |

| Quinoline H-4 | Downfield aromatic region | - | chemijournal.com |

| Quinoline H-5 to H-8 | Aromatic region (multiplets) | - | chemijournal.com |

| Quinoline C-2 | - | ~152.0 | rsc.org |

| Quinoline C-3 | - | ~126.0 | mdpi.com |

| Quinoline C-4 | - | ~137.0 | rsc.org |

| Quinoline C-4a | - | ~120.0 | mdpi.com |

| Quinoline C-5 to C-8 | - | ~126.0 - 135.0 | rsc.orgmdpi.com |

| Quinoline C-8a | - | ~155.0 | mdpi.com |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons on the benzene portion of the quinoline ring, showing correlations between H-5 and H-6, H-6 and H-7, and H-7 and H-8. This allows for the sequential assignment of these aromatic protons. researchgate.netemerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). epfl.chemerypharma.com This technique would definitively link the aldehyde proton signal to the aldehyde carbon signal, the acetyl methyl proton signal to its corresponding carbon, and each aromatic proton (H-4 to H-8) to its respective carbon atom on the quinoline ring. researchgate.netemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is arguably the most powerful tool for this structure, as it maps long-range (typically 2- and 3-bond) ¹H-¹³C correlations. youtube.comepfl.ch It provides the critical links between the substituents and the quinoline core. Key expected correlations include:

The aldehyde proton (CHO at position 3) showing correlations to the C-2, C-4, and C-4a carbons.

The acetyl methyl protons (at position 2) showing correlations to the acetyl carbonyl carbon and the C-2 carbon of the quinoline ring.

The H-4 proton showing correlations to C-3, C-5, and C-8a. These correlations would unequivocally confirm the 2-acetyl and 3-carbaldehyde substitution pattern. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects through-space correlations between protons that are in close proximity, which is essential for understanding the molecule's preferred conformation. researchgate.net For instance, a NOESY correlation between the aldehyde proton (H-C=O) and the H-4 proton of the quinoline ring would provide evidence for the relative orientation of the aldehyde group with respect to the quinoline plane.

Computational Correlation of NMR Data

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have become a standard method for validating experimental NMR data. bohrium.com For structures like this compound, theoretical ¹H and ¹³C chemical shifts can be calculated and correlated with the experimental values. bohrium.comtsijournals.com This computational approach aids in the definitive assignment of complex or overlapping signals and helps to confirm the proposed structure by demonstrating a strong agreement between the calculated and observed spectra. bohrium.com Such studies on related quinoline derivatives have shown excellent correlation between theoretical predictions and experimental findings. bohrium.comnih.gov

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

Characteristic Functional Group Frequencies

The FT-IR and Raman spectra of this compound are expected to be rich in information, displaying characteristic bands for its key functional groups. The most prominent features would be the stretching vibrations of the two different carbonyl groups.

C=O Stretching : The aldehyde (C=O) stretching vibration is anticipated to appear as a strong band in the FT-IR spectrum, typically in the region of 1690-1717 cm⁻¹. chemijournal.comresearchgate.net The acetyl (C=O) stretching vibration would likely appear at a slightly different frequency within the carbonyl region, allowing for the two groups to be distinguished.

C-H Stretching : The aldehyde C-H stretch typically appears as one or two distinct, sharp bands in the region of 2700-2900 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹. nih.gov

Quinoline Ring Vibrations : The C=C and C=N stretching vibrations of the quinoline ring system will produce a series of characteristic bands in the 1400-1630 cm⁻¹ region. chemijournal.comresearchgate.net

Table 2: Characteristic Vibrational Frequencies for this compound. Data is inferred from structurally similar compounds like 2-chloroquinoline-3-carbaldehyde and quinoline-2-carbaldehyde benzoyl hydrazone.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Spectrum | Reference |

| Aldehyde | C=O Stretch | 1690 - 1717 | FT-IR (Strong) | chemijournal.comresearchgate.net |

| Acetyl | C=O Stretch | ~1675 | FT-IR (Strong) | researchgate.net |

| Aldehyde | C-H Stretch | 2700 - 2900 | FT-IR (Medium) | nih.gov |

| Aromatic | C-H Stretch | 3000 - 3100 | FT-IR (Medium) | nih.gov |

| Quinoline Ring | C=C / C=N Stretch | 1400 - 1630 | FT-IR, Raman | chemijournal.comresearchgate.net |

| C-Cl (in analog) | C-Cl Stretch | ~600-800 | FT-IR | researchgate.net |

Analysis of Vibrational Modes and Conformational Insights

A detailed analysis of the vibrational modes can be achieved by combining experimental data with theoretical calculations (DFT). nih.gov Such computational studies allow for the assignment of each observed band to specific molecular motions through calculations like Potential Energy Distribution (PED). nih.gov For example, theoretical calculations on 2-chloroquinoline-3-carboxaldehyde have successfully assigned the vibrational frequencies for C-H stretching, C=O stretching, and C-Cl vibrations. nih.govresearchgate.net

Furthermore, vibrational spectroscopy can offer insights into the conformational preferences of the molecule. nih.gov The rotational positions (conformers) of the acetyl and carbaldehyde groups relative to the quinoline ring can influence the exact frequencies and intensities of certain vibrational modes, particularly those involving the carbonyl groups and adjacent C-C bonds. By comparing the experimental spectrum with spectra calculated for different possible conformers, the most stable conformation in the solid state or in solution can be inferred. nih.gov

Theoretical Prediction and Experimental Validation of Vibrational Spectra

Theoretical calculations, primarily using Density Functional Theory (DFT) with the B3LYP functional and a 6-311++G(d,p) basis set, are standard for predicting the vibrational frequencies of such molecules. nih.govnih.gov These calculations provide a set of theoretical vibrational modes that can be correlated with experimental data. For instance, in the case of 2-chloroquinoline-3-carbaldehyde, a scaling factor is often applied to the computed frequencies to achieve better agreement with the experimental values obtained from solid-phase FT-IR and FT-Raman spectra, accounting for the differences between the gaseous state of theoretical calculations and the solid state of experimental measurements. nih.gov

The vibrational spectrum of this compound is expected to be characterized by several key stretching and bending modes. The acetyl group would introduce a strong carbonyl (C=O) stretching vibration, anticipated in the region of 1680-1700 cm⁻¹. The carbaldehyde group would also exhibit a distinct C=O stretching frequency, typically around 1700-1720 cm⁻¹, and a characteristic C-H stretching vibration near 2850 and 2750 cm⁻¹. The quinoline ring itself will produce a complex series of C-C and C-N stretching vibrations between 1400 and 1600 cm⁻¹, as well as various in-plane and out-of-plane C-H bending vibrations.

A comparison of experimental and theoretical vibrational frequencies for the closely related 2-chloroquinoline-3-carbaldehyde offers a template for the expected values for this compound. nih.gov

Table 1: Comparison of Selected Experimental and Theoretical Vibrational Frequencies for 2-chloroquinoline-3-carbaldehyde (cm⁻¹) nih.gov Data presented for 2-chloroquinoline-3-carbaldehyde is used as a proxy for this compound.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Theoretical (Scaled) B3LYP/6-311++G(d,p) (cm⁻¹) |

|---|---|---|---|

| C-H stretch (aldehyde) | 2855 | 2854 | 2850 |

| C=O stretch (aldehyde) | 1690 | 1689 | 1695 |

| Quinoline ring stretching | 1580 | 1582 | 1578 |

| Quinoline ring stretching | 1465 | 1466 | 1462 |

| C-Cl stretch | 835 | 834 | 830 |

High-Resolution Mass Spectrometry (HRMS)

Accurate Mass Determination and Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's molecular formula by providing a highly accurate mass measurement of its molecular ion. For this compound, with a molecular formula of C₁₂H₉NO₂, the theoretical exact mass can be calculated.

The expected monoisotopic mass of the [M+H]⁺ ion would be used for confirmation in techniques like ESI-TOF. nih.gov The high resolution of the instrument allows for differentiation between compounds with the same nominal mass but different elemental compositions. While specific HRMS data for this compound is not published, the technique's application to similar quinoline alkaloids has been demonstrated to provide mass errors below 5 mDa, confirming their elemental composition with high confidence. nih.gov

Fragmentation Pattern Analysis for Structural Elucidation

The fragmentation pattern of this compound in a mass spectrometer provides valuable structural information. Based on studies of related quinoline derivatives and general principles of mass spectrometry, several key fragmentation pathways can be predicted. nih.govmcmaster.caresearchgate.net

Upon electron impact (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo fragmentation characteristic of both the quinoline core and its substituents. Common fragmentation patterns for quinoline systems involve the loss of HCN. mcmaster.ca For this compound, the following fragmentation pathways are plausible:

Loss of the acetyl group: A primary fragmentation would likely be the cleavage of the acetyl group, resulting in the loss of a neutral ketene (B1206846) (CH₂=C=O) or an acetyl radical (•COCH₃).

Loss of the carbaldehyde group: The formyl group (•CHO) or carbon monoxide (CO) could be lost from the molecular ion or subsequent fragment ions.

Cleavage of the quinoline ring: Following initial losses, the quinoline ring itself may fragment, often characterized by the loss of HCN.

Systematic studies on isoquinoline (B145761) alkaloids have shown that fragmentation is heavily influenced by the nature and position of substituents. nih.govresearchgate.net For instance, the presence of carbonyl groups can direct specific cleavage pathways.

X-ray Crystallography

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.orgnih.gov Although a crystal structure for this compound has not been reported, analysis of closely related compounds such as 2-chloroquinoline-3-carbaldehyde provides significant insight into its likely solid-state structure. researchgate.net

Based on the structure of 2-chloroquinoline-3-carbaldehyde, it is anticipated that this compound would crystallize in a monoclinic system. The quinoline ring system is expected to be nearly planar. The acetyl and carbaldehyde substituents will likely exhibit some degree of torsion with respect to the plane of the quinoline ring, influenced by steric hindrance and crystal packing forces. For example, in 2-chloroquinoline-3-carbaldehyde, the formyl group is slightly twisted out of the plane of the quinoline ring. researchgate.net

Table 2: Crystallographic Data for the Analogous Compound 2-chloroquinoline-3-carbaldehyde researchgate.net This data is presented to infer the probable crystallographic properties of this compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₆ClNO |

| Molecular Weight | 191.61 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 11.8784 (9) |

| b (Å) | 3.9235 (3) |

| c (Å) | 18.1375 (12) |

| β (°) | 101.365 (4) |

| Volume (ų) | 828.72 (10) |

| Z | 4 |

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The conformation of the substituents and the nature of intermolecular interactions are key features revealed by X-ray crystallography. For this compound, the relative orientation of the acetyl and carbaldehyde groups will be of particular interest. It is plausible that the molecule adopts a conformation that minimizes steric repulsion between these two adjacent groups.

In the crystalline state, non-covalent interactions such as hydrogen bonds and π-π stacking play a crucial role in stabilizing the crystal lattice. While this compound lacks strong hydrogen bond donors, weak C-H···O hydrogen bonds involving the carbonyl oxygen atoms and hydrogen atoms of the quinoline ring or adjacent molecules are expected. nih.gov

Absolute Configuration Assignment

The absolute configuration of a chiral molecule describes the precise three-dimensional arrangement of its atoms in space. This is a critical aspect of stereochemistry, particularly in fields like pharmacology where enantiomers (non-superimposable mirror images) of a chiral drug can exhibit markedly different biological activities. However, for the compound this compound in its ground state, the concept of a specific, stable absolute configuration is generally not applicable as the molecule is achiral.

Chirality in organic molecules typically arises from the presence of a stereocenter, such as a carbon atom bonded to four different substituents, or from axial, planar, or helical chirality. In the case of this compound, there are no stereocenters. The potential for chirality could theoretically arise from restricted rotation around the single bond connecting the quinoline ring system and the acetyl group, or the bond between the ring and the carbaldehyde group. This phenomenon is known as atropisomerism, where rotational energy barriers are high enough to allow for the isolation of individual rotational isomers (atropisomers).

For atropisomerism to occur, there must be significant steric hindrance that slows the rotation around a key single bond. In the unsubstituted this compound, the steric strain is insufficient to create a substantial barrier to rotation at room temperature. The acetyl and carbaldehyde groups can rotate relatively freely, meaning the molecule does not possess a stable, fixed conformation that would render it chiral.

While there is no direct research on the absolute configuration of this compound due to its achiral nature, the study of related chiral quinoline derivatives provides insight into how absolute configuration can be assigned in this class of compounds. Should this compound be modified with bulky substituents to induce atropisomerism, several advanced spectroscopic and structural elucidation techniques could be employed to determine the absolute configuration of the resulting stable atropisomers.

Methods for Absolute Configuration Determination in Chiral Quinolines

The determination of absolute configuration in chiral molecules, including potentially chiral derivatives of this compound, relies on a variety of sophisticated analytical methods. purechemistry.org These techniques can provide definitive information about the spatial arrangement of atoms.

X-ray Crystallography: This is considered the gold standard for determining absolute configuration. purechemistry.org By analyzing the diffraction pattern of X-rays passing through a single crystal of a pure enantiomer, a three-dimensional electron density map can be constructed, revealing the exact spatial coordinates of each atom. purechemistry.org For chiral molecules, the use of anomalous dispersion effects allows for the unambiguous assignment of the absolute configuration. Although no crystallographic data exists for chiral forms of this compound, the structures of related achiral quinoline carbaldehydes have been determined, providing a foundational understanding of their solid-state conformations.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. purechemistry.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure. By comparing the experimental CD spectrum to a spectrum predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT) for a known configuration (e.g., R or S), the absolute configuration can be confidently assigned. nih.gov

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA): These are vibrational spectroscopic techniques that are also sensitive to chirality. nih.gov Similar to electronic CD, the experimental VCD or ROA spectrum can be compared with theoretical predictions to determine the absolute configuration. nih.gov These methods are particularly useful for molecules in solution.

The table below summarizes the primary methods used for the determination of absolute configuration.

| Method | Principle | Sample Requirements | Outcome |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | High-quality single crystal of a pure enantiomer | Unambiguous 3D atomic arrangement |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light | Pure enantiomer in solution | Comparison with theoretical spectra for assignment |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized infrared light | Pure enantiomer in solution or neat liquid | Comparison with theoretical spectra for assignment |

| Raman Optical Activity (ROA) | Differential Raman scattering of circularly polarized light | Pure enantiomer in solution | Comparison with theoretical spectra for assignment |

While this compound itself is achiral, the principles and methods outlined above would be directly applicable to its hypothetical chiral derivatives. The synthesis of such derivatives, likely through the introduction of sterically demanding groups to induce atropisomerism, would be the first step toward exploring the stereochemical properties and assigning the absolute configuration of this quinoline scaffold.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of 2-acetylquinoline-3-carbaldehyde at the atomic level. These methods allow for the prediction of molecular geometry, electronic properties, and spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has become a primary tool for the geometry optimization and electronic structure analysis of quinoline (B57606) derivatives due to its favorable balance of computational cost and accuracy. uwa.edu.aunih.gov By employing functionals like B3LYP in conjunction with appropriate basis sets such as 6-311++G(d,p), researchers can obtain optimized molecular structures that correspond to energy minima on the potential energy surface. researchgate.netbohrium.com These calculations provide precise information on bond lengths, bond angles, and dihedral angles, which are in good agreement with experimental data where available. scirp.orgresearchgate.net The electronic structure, including the distribution of electrons and the nature of chemical bonds, is also a direct outcome of these calculations, offering a foundational understanding of the molecule's intrinsic properties. nih.gov

The choice of DFT functional is critical, with hybrid functionals like B3LYP often being the preferred option for studying transition metal-containing molecules and organic compounds. nih.gov The accuracy of the predicted geometries is generally high, with bond lengths typically within a few picometers of experimentally determined values. nih.gov

Below is a table showcasing typical bond lengths and angles for a quinoline ring system, which would be comparable to those in this compound, as determined by DFT calculations.

| Bond/Angle | Typical Calculated Value (Å/°) |

| C-C (aromatic) | 1.39 - 1.42 |

| C-N (in ring) | 1.33 - 1.37 |

| C=O | ~1.23 |

| C-C-C (in ring) | ~120 |

| C-N-C (in ring) | ~118 |

| Note: These are representative values and the actual values for this compound would require specific calculations. |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic properties of a molecule. scirp.orgajchem-a.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a significant descriptor of molecular stability and reactivity. nih.gov A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, facilitating intramolecular charge transfer (ICT). scirp.orgnih.gov

For quinoline derivatives, the HOMO is often distributed over the quinoline ring system, while the LUMO can be localized on the substituent groups, depending on their electron-withdrawing or -donating nature. researchgate.net The analysis of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack. researchgate.net

Quantum chemical descriptors related to the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and chemical softness (S), can be calculated to quantify the molecule's reactivity. rsc.org These parameters are valuable in predicting the behavior of the molecule in chemical reactions.

| Parameter | Formula | Significance |

| HOMO Energy (E_HOMO) | - | Electron-donating ability |

| LUMO Energy (E_LUMO) | - | Electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Chemical reactivity and kinetic stability. nih.gov |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Resistance to change in electron distribution. scirp.org |

| Chemical Softness (S) | 1 / η | Capacity to receive electrons. rsc.org |

Note: The specific energy values for this compound would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactive sites within a molecule. uni-muenchen.de The MEP surface illustrates the electrostatic potential experienced by a positive test charge at various points on the electron density surface. uni-muenchen.de Different colors on the MEP map represent different potential values, with red typically indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue representing regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the acetyl and carbaldehyde groups, as well as the nitrogen atom of the quinoline ring, highlighting these as potential sites for protonation or coordination with electrophiles. researchgate.netresearchgate.net Regions of positive potential may be located on the hydrogen atoms of the quinoline ring. This analysis is crucial for predicting intermolecular interactions and the molecule's behavior in different chemical environments. researchgate.net

Elucidation of Reaction Mechanisms via Computational Methods

Computational chemistry offers a virtual laboratory to investigate the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Transition State Analysis and Energy Barrier Calculations

By mapping the potential energy surface of a reaction, computational methods can identify the transition state (TS), which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy or energy barrier. beilstein-journals.org Calculating these barriers is essential for understanding the kinetics of a reaction and predicting its feasibility under different conditions.

For reactions involving this compound, such as nucleophilic additions to the carbonyl groups or cyclization reactions, transition state analysis can reveal the detailed geometry of the intermediate species and the energetic requirements for the reaction to proceed. beilstein-journals.org This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Conformational Dynamics and Tautomerism Studies

Molecules like this compound can exist in different conformations due to the rotation around single bonds. Computational methods can explore the potential energy landscape to identify the most stable conformers and the energy barriers for interconversion between them. dergipark.org.tr

Furthermore, the presence of both acetyl and carbaldehyde groups raises the possibility of keto-enol tautomerism. researchgate.net Tautomers are isomers that differ in the position of a proton and a double bond. beilstein-journals.org Computational studies can predict the relative stabilities of the different tautomeric forms (e.g., the diketo form versus various enol forms) in the gas phase and in different solvents. researchgate.netnih.gov By calculating the energies of the tautomers and the transition states connecting them, it is possible to determine the equilibrium distribution of tautomers and the kinetics of their interconversion. nih.govresearchgate.net This understanding is critical as different tautomers can exhibit distinct chemical and biological activities. beilstein-journals.org

Advanced Electronic Structure Calculations

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides a chemically intuitive description of bonding and electron distribution within a molecule. q-chem.com It transforms the complex, delocalized molecular orbitals obtained from quantum chemical calculations into localized orbitals that correspond to core electrons, lone pairs, and chemical bonds. This approach allows for the quantitative assessment of electron delocalization, hyperconjugative interactions, and charge transfer within the molecule. icm.edu.plresearchgate.net

In the context of quinoline derivatives, NBO analysis has been employed to explain the relative stability of different conformers and to examine orbital interactions. For instance, in a study of a related compound, 2-Chloro-7-Methylquinoline-3-carbaldehyde, NBO analysis revealed significant π-π* orbital interactions within the quinoline rings. dergi-fytronix.com The stabilization energies arising from these interactions are calculated using second-order perturbation theory, which evaluates the energy of delocalization from a filled donor NBO to an empty acceptor NBO. nih.gov

Table 1: Illustrative NBO Analysis Data for a Quinoline Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| π(C1-C2) | π(C3-C4) | 20.5 | π → π |

| π(C5-C6) | π(C7-C8) | 18.2 | π → π |

| LP(1) N1 | π(C2-C3) | 5.8 | n → π |

| σ(C9-H9) | σ(C1-C10) | 2.1 | σ → σ |

Note: This table is illustrative and based on typical values for quinoline-type systems. Actual values for this compound would require specific calculations.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) is a powerful tool in quantum chemistry used to visualize and analyze the electron pair localization in a molecule. wikipedia.org It provides a measure of the probability of finding an electron near a reference electron with the same spin. wikipedia.org High ELF values, approaching 1, indicate regions where electron pairs are highly localized, such as in covalent bonds and lone pairs. jussieu.fr Conversely, low ELF values signify regions of electron delocalization. jussieu.fr This method offers a "faithful visualization of VSEPR theory in action" by clearly distinguishing core and valence electrons. wikipedia.org

The Localized Orbital Locator (LOL) is another function that, similar to ELF, helps in identifying regions of high orbital localization. jussieu.fr Both ELF and LOL provide a three-dimensional mapping of electron localization, which can be analyzed through 2D cross-sections or isosurface plots. jussieu.frresearchgate.net These visualizations offer significant insights into the nature of chemical bonds and non-covalent interactions within a molecule. researchgate.net For a molecule like this compound, ELF and LOL analyses would reveal the localization of electrons in the C-C and C-N bonds of the quinoline ring, the C=O bonds of the acetyl and carbaldehyde groups, and the lone pairs on the nitrogen and oxygen atoms.

Table 2: Interpreting ELF and LOL Values

| Value Range | Interpretation | Chemical Feature |

| High (close to 1) | High probability of finding an electron pair | Covalent bonds, lone pairs, atomic cores |

| Intermediate | --- | --- |

| Low (close to 0) | Low probability of finding an electron pair | Regions between localized orbitals |

| Near 0.5 | Electron-gas-like behavior | Regions of significant electron delocalization |

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in technologies such as optical signal processing and data storage. nih.gov The NLO response of a molecule is determined by its hyperpolarizability, which describes how the molecule's dipole moment changes in the presence of a strong external electric field. nih.gov Computational methods, particularly density functional theory (DFT), are widely used to calculate the NLO properties of molecules. pku.edu.cnresearchgate.net

The key parameters calculated are the linear polarizability (α) and the first and second hyperpolarizabilities (β and γ, respectively). nih.govnih.gov For a molecule to exhibit a significant NLO response, it typically needs to have a large change in dipole moment upon electronic excitation, which is often associated with intramolecular charge transfer. Quinoline derivatives, with their electron-donating and electron-accepting groups, are promising candidates for NLO materials. nih.gov

Theoretical calculations can predict the NLO properties of this compound by determining its dipole moment, polarizability, and hyperpolarizability. icm.edu.pl These calculations can guide the design of new molecules with enhanced NLO responses. nih.gov The relationship between the electronic structure, such as the HOMO-LUMO gap, and the NLO properties is a key area of investigation. nih.gov

Table 3: Calculated NLO Properties for a Representative Organic Molecule

| Property | Symbol | Calculated Value (a.u.) |

| Dipole Moment | μ | 3.5 D |

| Mean Polarizability | ⟨α⟩ | 150 |

| First Hyperpolarizability | β | 850 |

Note: This table provides example values. Actual NLO properties for this compound would need to be determined through specific DFT calculations.

Applications in Advanced Chemical Synthesis and Materials Research

2-Acetylquinoline-3-carbaldehyde as a Versatile Synthon

Role as a Building Block in Complex Molecule Synthesis

This compound is a highly valued synthon in organic chemistry, primarily due to its two adjacent and reactive carbonyl groups—the acetyl and aldehyde moieties. This specific arrangement facilitates a multitude of chemical reactions, establishing it as a key starting point for creating complex heterocyclic molecules. mdpi.comrsc.org

A significant application of this compound is in the synthesis of fused heterocyclic systems. The adjacent carbonyl groups readily react with various binucleophiles, leading to a diverse range of polycyclic structures. For example, a reaction with hydrazine (B178648) hydrate (B1144303) can produce pyridazino[4,3-c]quinolines. rsc.org This demonstrates the compound's utility as a scaffold for building novel heterocyclic frameworks. The reactivity of the aldehyde and acetyl groups can also be selectively manipulated, allowing for the stepwise construction of highly functionalized quinoline (B57606) derivatives and providing access to a wide array of complex molecules. rsc.org

Strategies for Chemical Library Synthesis Based on Quinoline Scaffolds

The unique structure of this compound makes it an excellent candidate for creating chemical libraries centered on the quinoline scaffold, which is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net These libraries are instrumental in the high-throughput screening processes of drug discovery.

Multi-component reactions are a common strategy, where this compound is combined with several other reactants in a single step to produce diverse molecular structures. This approach allows for the rapid generation of a large number of different compounds for screening. Another effective method is solid-phase synthesis, where the quinoline molecule is anchored to a solid support, simplifying the process of adding subsequent reactants and purifying the final products. These strategies are crucial for efficiently exploring the chemical space around the quinoline core.

Ligand Design and Coordination Chemistry

Synthesis of Multidentate Ligands derived from this compound

The dual carbonyl groups of this compound are ideal for synthesizing multidentate ligands, which are essential for forming stable complexes with metal ions. ias.ac.in

A primary method for this is the Schiff base condensation, where the quinoline compound reacts with various amines to form ligands with multiple coordination sites (multidentate). nih.govimp.kiev.ua For instance, reacting it with ethylenediamine (B42938) results in a tetradentate ligand capable of binding a metal ion at four points. The properties of the resulting ligand can be fine-tuned by selecting different amine precursors. Furthermore, the acetyl group can be modified to introduce additional donor atoms like sulfur or oxygen, creating ligands with enhanced and varied coordination abilities. researchgate.net

Complexation Studies with Metal Ions and Resulting Structural Architectures

The multidentate ligands synthesized from this compound have been used to form complexes with a wide array of metal ions, including transition metals and lanthanides. mdpi.comresearchgate.netmdpi.com These studies have yielded a rich diversity of structural forms with interesting magnetic and optical properties. ijfans.org

The final structure of these metal complexes depends on the specific metal ion, the ligand's denticity (the number of donor groups), and the reaction conditions. For example, with transition metals such as copper(II) and nickel(II), the ligands often form mononuclear complexes with square planar or tetrahedral geometries. ijfans.org In other instances, the ligands can bridge multiple metal centers to form polynuclear structures, such as dimers or polymers, which can exhibit unique magnetic interactions between the metal ions.

| Metal Ion | Ligand Type | Coordination Geometry | Structural Motif |

|---|---|---|---|

| Copper(II) | N₂O₂ Schiff Base | Square Planar | Mononuclear |

| Nickel(II) | N₂O₂ Schiff Base | Square Planar | Mononuclear |

| Cobalt(II) | N₂O₂ Schiff Base | Tetrahedral | Mononuclear |

| Iron(III) | N₂O₂ Schiff Base | Octahedral | Mononuclear |

| Chromium(III) | N, O donor ligand | Octahedral | Mononuclear |

| Cadmium(II) | N, O donor ligand | Octahedral | Mononuclear |

Exploration in Organic Materials Science

The distinct photophysical and electronic properties of the quinoline ring system have made this compound and its derivatives attractive for research in organic materials science. mdpi.com The extended π-conjugated system of the quinoline core is particularly promising for various applications.

One area of investigation is in organic light-emitting diodes (OLEDs). Incorporating these quinoline-based structures into the emissive layer of OLED devices can lead to efficient electroluminescence. The color of the emitted light can be adjusted by modifying the substituents on the quinoline ring or by forming complexes with different metal ions.

Additionally, these compounds are being explored as fluorescent chemosensors. rsc.orgresearchgate.net The binding of a specific metal ion to a ligand derived from this compound can cause a detectable change in its fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in emission. semanticscholar.org This property is useful for the selective and sensitive detection of metal ions in environmental and biological samples. The design of the ligand is critical for determining the sensor's selectivity and sensitivity. mdpi.com

Development of Fluorescent and Photoactive Quinoline-Based Materials

The quinoline ring system is a well-established fluorophore, and derivatives of this compound are instrumental in the design of novel fluorescent and photoactive materials. researchgate.net These materials are of significant interest for applications ranging from chemical sensors to live-cell imaging. nih.govnih.gov The inherent fluorescence of the quinoline core can be finely tuned through chemical modifications, a process where this compound serves as a versatile starting material. nih.gov

The reactivity of the acetyl and carbaldehyde groups allows for the straightforward introduction of various functionalities, leading to the synthesis of Schiff base derivatives and other complex molecules. These modifications can alter the electronic properties of the quinoline system, thereby influencing the fluorescence quantum yield, Stokes shift, and sensitivity to specific analytes. For example, quinoline-based fluorescent sensors have been successfully developed for the detection of metal ions such as Fe³⁺. nih.govmdpi.com The interaction between the metal ion and the quinoline derivative can lead to a detectable change in fluorescence, such as quenching or enhancement, forming the basis of the sensing mechanism. nih.gov

Research has demonstrated the synthesis of a range of 2-oxo-quinoline-3-carbaldehyde Schiff-base derivatives which exhibit notable antioxidant activities. nih.gov While the primary focus of that study was on antioxidant properties, the synthetic strategies employed are relevant to the development of fluorescent materials. The general approach involves the condensation of the carbaldehyde group with various amines to form Schiff bases, a common method for creating extended π-conjugated systems that often exhibit interesting photophysical properties.

A key strategy in the design of fluorescent sensors is the "ionophore-bridge-fluorophore" approach. epstem.net In this model, the quinoline moiety acts as the fluorophore, while a receptor unit designed to bind a specific analyte is attached via a linker. The binding event at the ionophore then modulates the fluorescence of the quinoline core. The synthetic versatility of this compound makes it an ideal candidate for constructing such intricate sensor molecules.

Table 1: Examples of Quinoline-Based Fluorescent Sensors and Their Properties

| Quinoline Derivative Class | Target Analyte | Observed Fluorescence Change | Reference |

| Quinoline-based sensor | Fe³⁺ | Fluorescence quenching | nih.gov |

| 2,2,2-trifluoro-N′-(2-(quinolin-8-yloxy) acetyl)acetohydrazide (TQA) | Fe³⁺ | High selectivity and sensitivity | mdpi.com |

| Quinoline-2-thiol derivatives | Metals, pH, HNO | Fluorescence reduction | researchgate.net |

| Triazole-Coupled Quinoline-Based Sensor | Metal ions | Change in UV-VIS spectra | epstem.net |

Considerations for Self-Assembly and Supramolecular Chemistry

The principles of self-assembly and supramolecular chemistry focus on the spontaneous organization of molecules into well-defined, ordered structures through non-covalent interactions. While direct and extensive research on the self-assembly of this compound itself is not widely documented, its derivatives possess the necessary structural features to participate in such processes.

The quinoline ring, with its aromatic nature, can engage in π-π stacking interactions, a significant driving force in the self-assembly of many organic molecules. Furthermore, the introduction of functional groups through the acetyl and carbaldehyde moieties can create opportunities for other non-covalent interactions, such as hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

For instance, the synthesis of Schiff base derivatives from this compound can introduce hydrogen bond donors and acceptors, which are crucial for directing the self-assembly process. The resulting supramolecular architectures can range from simple dimers to complex, extended networks.

A study on a different quinoline derivative has shown the formation of a stable organogel through self-assembly. rsc.org The process was driven by a combination of intermolecular forces, leading to the formation of distinct nanostructures. The organogel also exhibited interesting fluorescent properties, with a red-shift in the emission spectrum in the gel state compared to the solution state. rsc.org This highlights the potential for designing derivatives of this compound that not only self-assemble but also exhibit emergent photophysical properties in their aggregated state.

The formation of such ordered assemblies can have a profound impact on the material's properties. For example, the alignment of fluorophores in a self-assembled structure can lead to enhanced emission or other unique optical phenomena. Therefore, the thoughtful design of this compound derivatives is a promising avenue for the creation of novel materials with applications in areas such as organic electronics, sensing, and nanotechnology.

Conclusion and Future Research Directions

Summary of Key Advances in the Chemistry of 2-Acetylquinoline-3-carbaldehyde

Key advances in the broader field of quinoline-3-carbaldehydes have established these molecules as exceptionally versatile building blocks. Research on analogs demonstrates that the aldehyde group is a reactive handle for a variety of transformations, including Knoevenagel condensations, Wittig reactions, and the formation of Schiff bases and hydrazones. researchgate.netnih.govmdpi.commdpi.com The substituent at the 2-position of the quinoline (B57606) ring, such as a chloro or azido (B1232118) group, is typically susceptible to nucleophilic substitution, allowing for the introduction of diverse functionalities. nih.govresearchgate.net